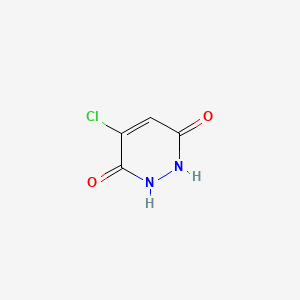

4-Chloro-1,2-dihydropyridazine-3,6-dione

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-1,2-dihydropyridazine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPMDHKYJTZOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NNC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073348 | |

| Record name | 3,6-Pyridazinedione, 4-chloro-1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5397-64-8 | |

| Record name | 4-Chloro-6-hydroxy-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5397-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,2-dihydropyridazine-3,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005397648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5397-64-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5397-64-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5397-64-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Pyridazinedione, 4-chloro-1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1,2-dihydropyridazine-3,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-1,2-dihydropyridazine-3,6-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J56WPC7HET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 1,2 Dihydropyridazine 3,6 Dione and Its Analogues

Advanced Synthetic Routes to the 1,2-Dihydropyridazine-3,6-dione Core

The foundational structure, 1,2-dihydropyridazine-3,6-dione, also commonly known as maleic hydrazide, is the precursor to its halogenated and functionalized derivatives. wikipedia.org Efficient construction of this core ring system is paramount.

Condensation Reactions for Core Ring System Formation

The classical and most direct method for synthesizing the 1,2-dihydropyridazine-3,6-dione ring system is through the condensation reaction of a maleic acid derivative with a hydrazine (B178648) source. Early methods involved the reaction of maleic anhydride (B1165640) with hydrazine hydrate (B1144303) in alcohol, but these were often plagued by the formation of multiple by-products, necessitating difficult separation procedures. google.com

A significant improvement in the synthesis involves reacting maleic anhydride or maleic acid with hydrazine salts of strong inorganic acids, such as sulfuric or hydrochloric acid, in an aqueous medium. google.com This method offers several advantages, including the use of water as a safe, inexpensive, and convenient solvent, easier handling of solid hydrazine salts compared to liquid hydrazine hydrate, and the suppression of side reactions, which leads to excellent yields of a high-purity, snow-white crystalline product. The reaction is typically carried out by heating the aqueous mixture to between 75°C and 110°C, with the desired product precipitating upon cooling. google.com In contrast, reacting maleic anhydride with hydrazine or hydrazine acetate (B1210297) in water results in lower yields (50-60%) and a less pure, yellow-colored product. google.com

| Starting Materials | Solvent | Reaction Conditions | Yield | Product Purity | Reference |

|---|---|---|---|---|---|

| Maleic Anhydride + Hydrazine Hydrate | Acetic Acid | Reflux | 70-75% | - | google.com |

| Maleic Anhydride + Hydrazine Hydrate | Alcohol | - | Low | Troublesome separation | google.com |

| Maleic Anhydride + Hydrazine Acetate | Water | - | 50-60% | Yellow product | google.com |

| Maleic Anhydride/Maleic Acid + Hydrazine Salt of Strong Inorganic Acid | Water | 75-110 °C | Excellent | High (snow-white solid) | google.com |

Electrochemical Synthesis of Dihydropyridazinediones and Derivatives

Electrosynthesis has emerged as a powerful and sustainable tool in chemical synthesis, often providing high selectivity and yields under mild, reagent-free conditions. google.com This methodology relies on the direct transfer of electrons at an electrode surface to drive chemical reactions. While electrosynthesis has been successfully applied to create a variety of heterocyclic compounds, including 1,2,4-triazoles and sulfonamides containing medium-sized rings, its specific application to the direct synthesis of the 1,2-dihydropyridazine-3,6-dione core is not extensively documented in the current literature. orgsyn.orgresearchgate.net The general principles involve an electrochemical cell with a cathode, an anode, a power source (potentiostat), and a suitable electrolyte-solvent system. google.com The potential for electro-oxidative or -reductive cyclization of appropriate acyclic precursors could theoretically be applied to form the pyridazinedione ring, but specific protocols remain an area for future research.

Targeted Derivatization Strategies for 4-Chloro-1,2-dihydropyridazine-3,6-dione

Once the core pyridazinedione ring is formed, further modifications can be performed to introduce specific functionalities, enhancing the chemical diversity and utility of the scaffold.

Halogenation and Functional Group Interconversion in Pyridazinediones

The introduction of halogen atoms onto the pyridazinedione ring is a key transformation. While direct, selective monochlorination at the 4-position of 1,2-dihydropyridazine-3,6-dione is not straightforward, related halogenation reactions provide insight into potential synthetic pathways. For instance, the conversion of pyridazine-3,6-diol (the tautomeric form of maleic hydrazide) to 3,6-dichloropyridazine is a well-established procedure. This reaction is typically achieved by treating the starting material with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often heated to around 80°C, to afford the dichlorinated product in high yield (e.g., 85%). chemicalbook.com This demonstrates that the hydroxyl groups of the diol tautomer can be effectively replaced by chlorine atoms. It is conceivable that modifying these conditions or using alternative chlorinating reagents could lead to the mono-chlorinated or other isomeric products.

Furthermore, brominated pyridazinediones are utilized as reagents for cysteine bioconjugation, indicating that halogenated versions of the scaffold are synthetically accessible and reactive. bldpharm.com These halogen atoms can serve as handles for further functional group interconversions via nucleophilic substitution or cross-coupling reactions, although specific examples starting from this compound are not detailed in the surveyed literature.

N-Functionalization and Substituent Introduction on the Pyridazinedione Ring

A primary strategy for modifying the pyridazinedione scaffold involves the introduction of substituents on one or both of the nitrogen atoms. This N-functionalization can significantly alter the electronic properties and, consequently, the reactivity of the molecule.

A library of N-substituted pyridazinediones has been synthesized to tune the molecule's electrophilicity for applications in reversible cysteine modification. chemicalbook.com The synthesis often begins with commercially available aryl hydrazines, which are first ethylated via reductive amination with acetaldehyde. Subsequent condensation with maleic anhydride under acidic conditions yields the desired N-ethyl, N'-aryl pyridazinediones. chemicalbook.com Further modifications can be performed on the introduced aryl ring. For example, direct nitration of an N-phenyl group, followed by reduction of the resulting nitro group, allows for the introduction of an amino functionality. chemicalbook.com This approach provides a modular way to fine-tune the chemical properties of the pyridazinedione core.

| N-Substituent 1 | N'-Substituent 2 | Synthetic Strategy | Purpose/Effect | Reference |

|---|---|---|---|---|

| Ethyl | Phenyl | Reductive amination of phenylhydrazine (B124118) with acetaldehyde, then condensation with maleic anhydride. | Modify electronic properties of the PD core. | chemicalbook.com |

| Ethyl | Nitro-phenyl | Nitration of N-Et, N'-Ph PD. | Increase electrophilicity. | chemicalbook.com |

| Ethyl | Amino-phenyl | Reduction of N-Et, N'-NO₂Ph PD. | Introduce a nucleophilic handle. | chemicalbook.com |

| 2-Aminoethyl | H | Not specified | Provides a primary amine for further conjugation. | rsc.org |

Ring System Modifications and Expansion based on the Pyridazinedione Scaffold

Beyond substituent addition, modifications to the heterocyclic ring itself represent a more profound structural transformation. While ring expansion reactions are a known strategy for accessing medium-sized rings from smaller ones, their application to the 1,2-dihydropyridazine-3,6-dione scaffold is not widely reported. google.com

However, other ring transformations of the parent pyridazine (B1198779) system have been studied. Notably, a reductive ring contraction of 1,2-pyridazines to form substituted pyrroles has been mechanistically investigated using density functional theory. This reaction proceeds through the addition of four electrons and four protons, leading to ring-opening followed by cyclization and elimination of ammonia. The feasibility of this transformation is highly dependent on the presence of electron-withdrawing groups at the 3- and 6-positions of the pyridazine ring, which are necessary to stabilize a critical reaction intermediate. This suggests that the dione (B5365651) functionality in 1,2-dihydropyridazine-3,6-dione could potentially facilitate such a transformation, offering a pathway to different heterocyclic systems from the pyridazinedione scaffold.

Reaction Mechanisms and Pathways Involving this compound and its Derivatives

The chemical behavior of this compound is characterized by a variety of reaction mechanisms, owing to its unique structural features. The electron-withdrawing nature of the carbonyl groups and the nitrogen atoms in the pyridazine ring, combined with the presence of a halogen substituent, makes it a versatile substrate for several chemical transformations.

Electrochemical Oxidation Mechanisms of Dihydropyridazinediones

The electrochemical oxidation of 1,2-dihydropyridazine-3,6-dione, a parent compound to the chloro-derivative, has been investigated using techniques like cyclic voltammetry and controlled potential coulometry. psu.edu These studies reveal that the oxidation process follows an EC mechanism, where a primary electrochemical step (E) is succeeded by a chemical reaction (C). psu.edu

In the initial electrochemical step, 1,2-dihydropyridazine-3,6-dione undergoes a two-electron oxidation to form the corresponding pyridazine-3,6-dione. psu.edu This oxidized species is highly reactive and can be readily trapped by nucleophiles present in the reaction medium. psu.edu For instance, in the presence of arylsulfinic acids, the electrochemically generated pyridazine-3,6-dione participates in a rapid Michael-type addition reaction to yield sulfonamide derivatives. psu.edu

Electrochemical Step (E): Oxidation of the dihydropyridazinedione at the electrode surface.

Chemical Step (C): Nucleophilic attack on the electrochemically generated intermediate.

This electrochemical approach offers a clean and efficient method for the synthesis of novel pyridazinedione derivatives under ambient conditions, avoiding the need for harsh chemical oxidants. psu.edu

Table 1: Electrochemical Oxidation Data for 1,2-dihydropyridazine-3,6-dione

| Parameter | Value/Observation | Reference |

| Technique | Cyclic Voltammetry, Controlled Potential Coulometry | psu.edu |

| Mechanism | EC (Electrochemical-Chemical) | psu.edu |

| Initial Step | Two-electron oxidation | psu.edu |

| Intermediate | Pyridazine-3,6-dione | psu.edu |

| Subsequent Reaction | Michael-type addition with nucleophiles | psu.edu |

Nucleophilic Substitution Reactions in Halogenated Pyridazine Systems

Halogenated pyridazine systems, such as this compound, are prone to nucleophilic substitution reactions where the halogen atom is displaced by a nucleophile. The primary mechanism for this transformation in such electron-deficient aromatic systems is nucleophilic aromatic substitution (SNAr). youtube.com

The SNAr mechanism proceeds via a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

Elimination: The leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the ring is restored. youtube.com

The presence of electron-withdrawing groups, such as the carbonyl functions in the pyridazinedione ring, activates the system towards nucleophilic attack, making the SNAr reaction more facile. youtube.com Conversely, electron-donating groups would deactivate the ring towards this type of substitution. youtube.com The reaction typically requires a strong nucleophile to proceed efficiently. youtube.com

Table 2: General Characteristics of Nucleophilic Aromatic Substitution (SNAr) in Halogenated Pyridazines

| Feature | Description | Reference |

| Mechanism | Addition-Elimination | youtube.com |

| Intermediate | Meisenheimer Complex (anionic sigma-complex) | youtube.com |

| Rate-Determining Step | Typically the formation of the Meisenheimer complex | |

| Activating Groups | Electron-withdrawing groups (e.g., -C=O, -NO₂) | youtube.com |

| Deactivating Groups | Electron-donating groups | youtube.com |

| Leaving Group | Halogen (e.g., Cl, Br) | youtube.com |

| Nucleophile | Strong nucleophiles (e.g., NH₂⁻, OH⁻, RO⁻) | youtube.com |

Michael-Type Addition and Retro-Michael Deconjugation Kinetics of Pyridazinediones

Pyridazinediones can act as Michael acceptors in conjugate addition reactions. This reactivity is particularly relevant for derivatives where the pyridazinedione ring is part of an α,β-unsaturated system. The electrophilicity of the β-carbon makes it susceptible to attack by soft nucleophiles.

The Michael addition is a reversible reaction, and the reverse process is known as a retro-Michael deconjugation. The equilibrium between the forward and reverse reactions is influenced by the stability of the reactants, the Michael adduct, and the reaction conditions. The kinetics of these reactions are of significant interest, particularly in the field of bioconjugation, where the reversible nature of the linkage can be exploited for controlled release applications.

While specific kinetic data for this compound is not extensively detailed in the provided context, the general principles of Michael addition kinetics apply. The rate of the forward reaction is dependent on the nucleophilicity of the donor and the electrophilicity of the acceptor. The retro-Michael reaction rate is influenced by the stability of the resulting carbanion and the nature of the leaving group.

Regioselectivity in Chemical Transformations of Pyridazinediones

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the context of this compound, the primary site for nucleophilic attack is the carbon atom bonded to the chlorine atom. This is a classic example of regioselectivity in nucleophilic aromatic substitution on an electron-deficient heterocyclic system.

The electron-withdrawing effect of the adjacent carbonyl group and the nitrogen atoms polarizes the C-Cl bond, making the carbon atom highly electrophilic and thus the preferred site for nucleophilic attack. This inherent regioselectivity is a valuable tool in the synthesis of specifically substituted pyridazinedione derivatives.

In cases where multiple reactive sites exist, the regioselectivity can be influenced by several factors, including:

Electronic Effects: The distribution of electron density in the molecule.

Steric Effects: The spatial arrangement of atoms that may hinder attack at a particular site.

Reaction Conditions: The nature of the solvent, temperature, and the nucleophile itself can influence the reaction pathway.

Understanding and controlling the regioselectivity is crucial for the targeted synthesis of complex molecules based on the pyridazinedione scaffold.

Advanced Characterization and Spectroscopic Investigations of 4 Chloro 1,2 Dihydropyridazine 3,6 Dione

Structural Elucidation Techniques

The precise architecture of 4-Chloro-1,2-dihydropyridazine-3,6-dione has been determined using a combination of spectroscopic and crystallographic methods. These techniques provide a comprehensive understanding of the molecule's connectivity, functional groups, and three-dimensional shape in both solution and solid states. The compound can exist in tautomeric forms, primarily the dione (B5365651) form and the 4-chloro-3,6-dihydroxypyridazine (diol) form. nih.gov Spectroscopic data helps in understanding this equilibrium.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Solution Conformation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide critical information about its chemical environment.

In the ¹H NMR spectrum, a characteristic signal appears for the vinylic proton on the pyridazine (B1198779) ring. nih.gov The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent carbonyl groups and the chlorine atom. The protons on the nitrogen atoms (N-H) typically appear as broad signals, and their chemical shift can vary depending on the solvent, concentration, and temperature, which is characteristic of the tautomeric equilibrium between the lactam and lactim forms.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. Key resonances would include those for the two carbonyl carbons (C=O), the chlorinated vinylic carbon (C-Cl), and the other vinylic carbon (C-H). The exact chemical shifts provide evidence for the electronic structure of the heterocyclic ring.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H | 6.5 - 7.5 | Singlet | Vinylic-H |

| ¹H | 10.0 - 12.0 | Broad Singlet | N-H |

| ¹³C | 155 - 165 | Singlet | C=O |

| ¹³C | 130 - 140 | Singlet | C-Cl |

| ¹³C | 120 - 130 | Singlet | C-H |

Note: The data presented is a representative compilation based on typical values for similar pyridazinone structures.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, often recorded using a KBr wafer technique, displays several characteristic absorption bands that confirm its structure. nih.gov

Key absorptions include strong bands in the region of 1650-1750 cm⁻¹, which are indicative of the C=O (carbonyl) stretching vibrations of the dione structure. A broad absorption band typically observed between 3100-3400 cm⁻¹ corresponds to the N-H stretching vibration of the amide groups. Other significant peaks include C=C stretching for the double bond within the ring and the C-Cl stretching vibration, which usually appears in the fingerprint region (below 800 cm⁻¹).

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100 - 3400 | Broad, Medium | N-H Stretch |

| 1650 - 1750 | Strong | C=O Stretch (Amide) |

| 1580 - 1640 | Medium | C=C Stretch |

| Below 800 | Medium-Weak | C-Cl Stretch |

Note: This table is based on general spectroscopic principles and data for pyridazinone compounds.

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridazine ring system, being a conjugated chromophore, exhibits characteristic absorptions in the UV-Vis range. Studies on pyridazine derivatives show that their absorption spectra typically feature bands corresponding to π-π* and n-π* transitions. peacta.orgresearchgate.net

For this compound, the π-π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are expected to occur at shorter wavelengths with high intensity. The n-π* transitions, resulting from the excitation of a non-bonding electron (from nitrogen or oxygen) to a π* antibonding orbital, are typically observed at longer wavelengths and have a lower intensity. The position of the maximum absorbance (λmax) is sensitive to the solvent polarity and the substituents on the pyridazine ring. peacta.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that determines the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the molecule's structure through fragmentation patterns. The molecular formula for this compound is C₄H₃ClN₂O₂, giving it a molecular weight of approximately 146.53 g/mol . nih.govnih.gov

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 146.99559 | 120.7 |

| [M+Na]⁺ | 168.97753 | 132.5 |

| [M-H]⁻ | 144.98103 | 119.8 |

Source: Data predicted using CCSbase. uni.lu

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While specific crystal structure data for this compound is not widely reported, analysis of related pyridazinone and pyrazole (B372694) structures provides valuable insights into its likely solid-state conformation. mdpi.commdpi.com

The pyridazine ring is expected to be nearly planar. mdpi.com The solid-state structure would be heavily influenced by intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule. These interactions would create a stable, repeating lattice structure. Bond lengths and angles would reflect the hybrid characters of the atoms in the ring, with C=O and C=C bond lengths being consistent with standard values for such functional groups. The C-Cl bond length would also be a key parameter. The unambiguous determination of the tautomeric form present in the solid state (dione vs. diol) is a primary outcome of an X-ray crystallographic study.

Electrochemical Characterization through Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance. For pyridazine derivatives, CV can reveal information about their electron-accepting or electron-donating capabilities. peacta.orgnih.gov

The electrochemical behavior of this compound is expected to be characterized by reduction processes. Studies on similar chlorinated pyridazine compounds demonstrate that the electrochemical reduction often involves the sequential cleavage of carbon-halogen bonds and the reduction of the pyridazine ring itself. peacta.orgresearchgate.net

In a typical cyclic voltammogram for a related compound like 3,6-dichloropyridazine, multiple cathodic (reduction) waves are observed. peacta.org The first reduction wave can be attributed to the cleavage of a C-Cl bond. For this compound, one would expect to see a cathodic peak corresponding to the reductive cleavage of its C-Cl bond. Subsequent reduction peaks at more negative potentials would likely correspond to the reduction of the pyridazine ring system. The presence of electron-withdrawing carbonyl groups would facilitate these reduction processes, shifting the reduction potentials to less negative values compared to unsubstituted pyridazine. The reversibility of these redox processes provides information on the stability of the generated radical anions. nih.gov

Computational Chemistry and Theoretical Studies of 4 Chloro 1,2 Dihydropyridazine 3,6 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of a molecule's properties from first principles.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and exploring the potential energy surface of molecules like 4-chloro-1,2-dihydropyridazine-3,6-dione.

DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until these forces are negligible. The resulting bond lengths, bond angles, and dihedral angles provide a precise structural model.

Furthermore, DFT can be used to map the energy landscape of the molecule. This landscape reveals the energies of various conformers, transition states for reactions, and the energy barriers between them. For this compound, this could include studying the tautomeric equilibrium between the dione (B5365651) and enol forms, as well as the rotational barriers of the N-H bonds.

Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C3-C4 | 1.45 | N1-N2-C3 | 118.0 |

| C4-C5 | 1.35 | N2-C3-C4 | 121.5 |

| C5-C6 | 1.45 | C3-C4-C5 | 119.0 |

| C6-N1 | 1.38 | C4-C5-C6 | 119.0 |

| N1-N2 | 1.39 | C5-C6-N1 | 121.5 |

| C3=O7 | 1.22 | C6-N1-N2 | 118.0 |

| C6=O8 | 1.22 | C4-C3-N2-N1 | 0.0 |

| C4-Cl | 1.74 | H-N1-N2-C3 | 180.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

For this compound, an FMO analysis would reveal the distribution of these orbitals across the molecule. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net The locations of the HOMO and LUMO density can predict the sites of nucleophilic and electrophilic attack, respectively.

Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 5.4 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, charge transfer, and intramolecular interactions. It provides a localized picture of bonding and delocalization within a molecule.

For this compound, NBO analysis would quantify the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). These delocalization interactions, particularly π-conjugation, contribute significantly to the molecule's stability. The analysis can identify key hyperconjugative interactions, such as those between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the ring system. The calculated natural atomic charges also provide a more detailed picture of the charge distribution than simpler methods.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

An MEP map of this compound would likely show the most negative potential (red) around the carbonyl oxygen atoms due to their high electronegativity and lone pairs. The regions around the hydrogen atoms bonded to nitrogen would exhibit a positive potential (blue), indicating their acidic nature. The chlorine atom would also influence the electrostatic potential of the adjacent carbon atom. This visual representation provides intuitive insights into the molecule's reactive behavior.

Calculations of Non-Linear Optical Properties (First Hyperpolarizability)

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. jhuapl.edu Computational methods can predict the NLO properties of molecules, with the first hyperpolarizability (β) being a key parameter for second-order NLO response. researchgate.net Molecules with large β values often possess a significant dipole moment and a high degree of charge transfer.

Theoretical calculations of the first hyperpolarizability of this compound would involve determining the molecule's response to an external electric field. The presence of electron-donating (N-H groups) and electron-withdrawing (carbonyl and chloro groups) substituents on the pyridazine (B1198779) ring could lead to intramolecular charge transfer, a prerequisite for significant NLO activity. nih.govnih.gov The magnitude of the calculated first hyperpolarizability would indicate the potential of this compound as a candidate for NLO applications. rsc.org

Hypothetical Non-Linear Optical Properties of this compound

| Property | Value |

| Dipole Moment (μ) | 3.5 D |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

Aromaticity Assessments (e.g., NICS, Homodesmotic Reactions)

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a specific number of delocalized π-electrons. While the pyridazine ring in this compound is not a classic aromatic system due to the presence of sp3-hybridized nitrogen atoms in its dihydro form and exocyclic double bonds, the degree of cyclic delocalization can still be assessed computationally.

Nucleus-Independent Chemical Shift (NICS) is a popular method for quantifying aromaticity. It involves calculating the magnetic shielding at the center of a ring or at other points within or above the ring. A negative NICS value is indicative of a diatropic ring current and thus aromatic character, while a positive value suggests a paratropic ring current and anti-aromatic character.

Homodesmotic reactions are another computational tool to evaluate the stabilization energy arising from cyclic delocalization. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, isolating the energetic contribution of cyclic conjugation. A negative reaction enthalpy would suggest aromatic stabilization.

For this compound, these calculations would quantify the extent of electron delocalization within the pyridazine ring and provide a more nuanced understanding of its electronic structure and stability beyond simple Lewis structures.

Molecular Dynamics Simulations for Dynamic Behavior and Degradation Studies

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.comnih.govnjit.edu This technique can provide a detailed understanding of the dynamic behavior of this compound in various environments, which is crucial for predicting its stability and degradation pathways. An MD simulation calculates the trajectory of each atom in a system by solving Newton's equations of motion, offering a view of the molecule's conformational changes and interactions with its surroundings. nih.gov

For this compound, MD simulations could be employed to study its behavior in aqueous solutions, which is relevant for understanding its environmental fate and potential for bioremediation. The simulations can reveal how water molecules solvate the compound and how hydrogen bonding and other intermolecular forces influence its structure and stability. diva-portal.org Furthermore, by simulating the molecule at different temperatures and pressures, researchers can predict its thermal stability and identify potential degradation products.

In the context of degradation studies, MD simulations can be particularly insightful. For instance, simulations can model the interaction of this compound with reactive species such as hydroxyl radicals, which are important in advanced oxidation processes for water treatment. By observing the simulation for bond-breaking and bond-forming events, potential degradation pathways can be elucidated.

Illustrative Data Table from a Hypothetical MD Simulation:

| Simulation Parameter | Value | Description |

| Simulation Time | 100 ns | The total time duration of the molecular dynamics simulation. |

| Temperature | 300 K | The temperature at which the simulation was conducted, representing physiological conditions. |

| Pressure | 1 atm | The pressure at which the simulation was conducted. |

| Average RMSD | 1.5 Å | The average root-mean-square deviation of the molecule's backbone atoms from the initial structure, indicating conformational stability. |

| Solvent | Water (TIP3P model) | The solvent used in the simulation to mimic an aqueous environment. |

This table is illustrative and based on typical parameters from MD simulations of similar small molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are widely used in drug discovery and environmental toxicology to predict the activity of new or untested compounds, thereby reducing the need for extensive experimental screening. nih.gov

For this compound and its derivatives, QSAR modeling could be a valuable tool to explore their potential biological activities. The process involves several key steps:

Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activities is required. For instance, a series of pyridazinedione derivatives could be tested for their herbicidal or antifungal activity.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic descriptors (e.g., HOMO and LUMO energies), steric descriptors (e.g., molecular volume), and hydrophobic descriptors (e.g., logP). mdpi.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its reliability. mdpi.com

While no specific QSAR models for this compound are found in the literature, studies on other heterocyclic compounds demonstrate the potential of this approach. For example, QSAR studies on isonicotinic acid hydrazide derivatives have been used to identify key structural features responsible for their antimycobacterial activity. researchgate.net Similarly, 3D-QSAR studies on 1,2,4-oxadiazole (B8745197) derivatives have provided insights into their inhibitory activity against bacterial enzymes. nih.gov

Illustrative Data Table of a Hypothetical QSAR Model for Pyridazinedione Derivatives:

| Descriptor | Coefficient | Description | p-value |

| LogP | 1.25 | A measure of the compound's hydrophobicity. | < 0.05 |

| LUMO Energy | -0.87 | The energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. | < 0.05 |

| Molecular Weight | 0.45 | The mass of the molecule. | > 0.05 (not significant) |

| Dipole Moment | 0.62 | A measure of the polarity of the molecule. | < 0.05 |

This table is illustrative and represents a hypothetical QSAR model where LogP, LUMO Energy, and Dipole Moment are significant predictors of activity.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is a key tool in drug design for predicting the binding mode and affinity of a small molecule (ligand) to the active site of a biological macromolecule (receptor), such as a protein or enzyme. nih.gov

In the context of this compound, molecular docking could be used to screen for potential biological targets and to understand the molecular basis of its activity. The process involves:

Preparation of Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would be used to explore the possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: The different binding poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions. mdpi.com

Although specific docking studies for this compound are not reported, research on related structures provides valuable insights. For instance, molecular docking studies on 3,6-disubstituted pyridazine derivatives have been used to investigate their binding interactions with anticancer targets like cyclin-dependent kinase 2 (CDK2). nih.gov Similarly, docking simulations have been performed on chloropyridine derivatives to understand their binding to viral proteins. nih.gov

Illustrative Data Table of Hypothetical Molecular Docking Results:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclin-Dependent Kinase 2 (CDK2) | -7.8 | LEU83, ILE10 | Hydrophobic |

| LYS33, ASP86 | Hydrogen Bond | ||

| Tumor Necrosis Factor-alpha (TNF-α) | -6.5 | TYR119, GLY121 | Pi-Alkyl, Hydrogen Bond |

| Dihydrofolate Reductase (DHFR) | -7.2 | ILE50, PHE31 | Hydrophobic |

This table is illustrative and shows hypothetical binding affinities and interactions of this compound with different protein targets.

Biological and Pharmacological Research Applications of Pyridazinedione Derivatives

Medicinal Chemistry Applications and Drug Design Principles

The design of new drugs often relies on identifying "privileged structures," which are molecular scaffolds capable of binding to multiple biological targets. The pyridazinedione core is one such scaffold, offering a rigid framework that can be chemically modified to create libraries of compounds for screening.

The pyridazinedione scaffold is a key building block in the design of new bioactive molecules. mdpi.com Its structure is present in various compounds explored for a range of therapeutic applications. The design strategy often involves using the core framework of a molecule like 4-Chloro-1,2-dihydropyridazine-3,6-dione and introducing various substituents to modulate its pharmacological profile. This approach has been applied to diverse heterocyclic systems, including piperidine (B6355638) rings for anti-cancer agents and 1,4-dihydropyridine (B1200194) scaffolds for their pharmaceutical potential. nih.govresearchgate.net For instance, the synthesis of unsymmetrically substituted 5,12-dihydrodibenzo[b,f] nih.govresearchgate.netdiazocine-6,11-diones demonstrates how a core dione (B5365651) scaffold can be modified to expand structural diversity for drug design programs. mdpi.com Similarly, researchers have developed novel pyrido[2,3-d]pyridazine-2,8-dione derivatives by creating a new bicyclic fused scaffold, highlighting the adaptability of the pyridazinedione motif in generating new chemical entities. nih.gov This modular approach allows for the systematic exploration of chemical space to identify compounds with desired therapeutic properties.

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological activity of a lead compound. These studies involve systematically altering the chemical structure of a molecule and assessing the impact of these changes on its efficacy. For derivatives of chloro-substituted heterocyclic scaffolds, SAR studies have been crucial in identifying key structural features that govern bioactivity.

For example, in a series of 1-phthalazinyl hydrazones derived from a related chloro-substituted core, the introduction of a nitroheterocyclic moiety was found to be critical for significant antileishmanial activity. researchgate.net This highlights how specific functional groups can dramatically enhance the potency of the parent scaffold.

Similarly, SAR studies on 2-arylvinylquinolines revealed that the position and nature of substituents on the aryl ring significantly influenced antimalarial potency. nih.gov Moving a nitro group from the para position to the ortho or meta position resulted in decreased activity. nih.gov Research into novel sulfonamide derivatives also demonstrated clear SAR trends, where the type and substitution pattern on a phenyl ring attached to the core structure had a predictable effect on antifungal activity. mdpi.com These examples underscore the principle that even minor modifications to a lead structure, guided by SAR analysis, can lead to the development of highly potent and selective agents.

Table 1: Illustrative SAR Findings for Heterocyclic Scaffolds This table provides examples of how structural modifications impact biological activity in various heterocyclic compounds, illustrating the principles of SAR.

| Scaffold Class | Modification | Target | Impact on Activity | Reference |

|---|---|---|---|---|

| 1-Phthalazinyl Hydrazone | Addition of nitroheterocyclic moiety | Leishmania braziliensis | Significant increase in potency | researchgate.net |

| 6-Methoxy-2-arylvinylquinoline | Moving nitro group from para to meta/ortho position | Plasmodium falciparum | Decreased inhibitory activity | nih.gov |

| Pinacolone Sulfonamide | Substitution with 2,4,5-trichlorophenyl | Botrytis cinerea | Good control effect (antifungal) | mdpi.com |

Mechanisms of Action and Target Identification

Understanding how a compound exerts its biological effect at the molecular level is crucial for its development as a therapeutic agent. For pyridazinedione derivatives, research has explored several mechanisms, including enzyme inhibition and covalent interactions with proteins.

Enzyme inhibition is a common mechanism of action for many drugs. Cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are well-established targets for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov These enzymes catalyze the conversion of arachidonic acid into prostaglandins. mdpi.com The pyridazinedione scaffold has been investigated for its potential to inhibit these enzymes.

In one study, a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives was synthesized and evaluated for anti-inflammatory activity. nih.gov The lead compound from this series demonstrated potent dual inhibitory activity against both COX-1 and COX-2 isoenzymes. nih.gov Molecular docking studies suggested that the specific structural features of the pyrido[2,3-d]pyridazine-2,8-dione scaffold allowed it to fit within the active sites of both COX isoforms. nih.gov Further research on pyrrolo[3,4-d]pyridazinone derivatives showed that these molecules could act as selective COX-2 inhibitors, taking a position in the enzyme's active site similar to the known drug Meloxicam. mdpi.com

Table 2: COX Inhibition by Pyridazinedione Derivatives

| Compound Class | Target Enzyme(s) | Inhibition Profile | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyridazine-2,8-dione derivative (7c) | COX-1 and COX-2 | Dual inhibitor | nih.gov |

| Pyrrolo[3,4-d]pyridazinone derivatives | COX-2 | Selective inhibitor | mdpi.com |

Receptor Ligand Interactions (e.g., Serotonin (B10506) Receptors)

The interaction of small molecules with cellular receptors is another key mechanism for pharmacological activity. While the pyridazinedione scaffold is versatile, specific studies detailing the interaction of this compound derivatives with serotonin receptors were not prominent in the reviewed literature. However, the general principles of ligand-receptor binding, which involve a molecule fitting into a specific pocket on a receptor protein to trigger or block a cellular response, are central to drug design. The diverse chemistry of the pyridazinedione core suggests it could be adapted to target a wide variety of receptors, an area that may warrant future investigation.

The reactivity of the 4-chloro substituent on the pyridazinedione ring suggests a potential mechanism of action involving covalent bond formation with nucleophilic residues on target proteins. The thiol group of cysteine is a particularly important nucleophile in many proteins. nih.gov

Research on structurally related 3-chloro-1,2,4-thiadiazoles has shown that these compounds are highly effective at modifying protein thiols. nih.gov These molecules react rapidly and specifically with solvent-accessible cysteine residues in proteins. The mechanism involves the thiol group attacking the carbon atom bearing the chlorine, displacing the chloride ion in a nucleophilic aromatic substitution reaction. nih.gov This covalent modification can irreversibly inactivate the protein. Given the similar arrangement of a chlorine atom on an electron-deficient heterocyclic ring, it is plausible that this compound could act via a similar mechanism, forming covalent adducts with cysteine residues in target enzymes or proteins.

Interactions with Nucleic Acids

The interaction of small molecules with nucleic acids is a cornerstone of many therapeutic strategies, particularly in anticancer and antiviral drug development. Pyridazinedione derivatives have been investigated for their potential to interact with DNA.

Recent research has demonstrated the synthesis of peptide nucleic acids (PNAs) incorporating pyridazine-type nucleobases. acs.orgnih.govacs.org Specifically, pyridazin-3-one has been used as a thymine (B56734) analog. acs.orgnih.gov These modified PNAs, containing a pyridazinedione moiety, are capable of forming stable duplexes with complementary DNA strands. acs.orgnih.gov The pyridazin-3-one analog forms a base pair with adenine (B156593) in the corresponding DNA sequence. acs.orgnih.gov This ability to mimic natural nucleobases and hybridize with DNA opens avenues for the development of pyridazinedione-based antisense and gene-targeting therapies. While direct DNA cleavage by pyridazinedione derivatives is not extensively documented, their ability to bind to the minor groove of DNA and act as carriers for other molecules suggests a potential for targeted DNA interactions.

Specific Pharmacological Activities of Pyridazinedione Derivatives

The structural versatility of the pyridazinedione core has been exploited to develop compounds with a range of specific pharmacological activities.

Anti-inflammatory and Analgesic Properties

A number of pyridazinedione derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic effects. nih.gov Certain 6-substituted-3(2H)-pyridazinone derivatives have demonstrated significant analgesic activity in preclinical models. acs.org Notably, some of these compounds were found to be devoid of the gastric ulcerogenic effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). acs.org In models of inflammation, specific derivatives have exhibited anti-inflammatory activity comparable to the standard drug indomethacin. acs.org The anti-inflammatory potential of some pyridazinones is attributed to their ability to inhibit enzymes like phosphodiesterase 4 (PDE4), which are involved in the inflammatory cascade. nih.govrsc.org

Antimicrobial and Antitubercular Efficacy

The pyridazinedione scaffold has proven to be a valuable template for the development of novel antimicrobial agents. nih.gov Researchers have designed and synthesized pyridazinone-based diarylurea derivatives that exhibit promising dual-function as both antimicrobial and anticancer agents. nih.gov Certain derivatives have shown potent activity against Staphylococcus aureus and the fungal pathogen Candida albicans. nih.gov Furthermore, a series of novel pyridazine (B1198779) derivatives have been synthesized and evaluated for their in vitro antituberculosis activity against Mycobacterium tuberculosis, with some compounds showing moderate activity.

Anticonvulsant and Neuroprotective Effects

The central nervous system is another key target for pyridazinedione derivatives. Several studies have reported the anticonvulsant properties of this class of compounds. Synthesized pyridazinone derivatives have shown significant protection against seizures in maximal electroshock (MES) induced seizure models, suggesting potential efficacy against tonic-clonic seizures. The pharmacological activity of these compounds highlights the potential of the pyridazinone nucleus in the development of new antiepileptic drugs.

Anticancer and Cytotoxic Potentials

The development of pyridazinone-based anticancer agents is a highly active area of research. These compounds have demonstrated cytotoxic activity against a variety of human cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. The anticancer mechanism of some pyridazinone derivatives involves the induction of apoptosis. For instance, certain compounds have been shown to upregulate pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. nih.gov Molecular docking studies have also provided insights into the binding of these derivatives to key enzymes involved in cancer progression, such as VEGFR-2. nih.gov

Bioconjugation Strategies Utilizing Pyridazinediones

The unique chemical properties of pyridazinediones have made them valuable reagents in bioconjugation, the process of linking molecules to biomolecules such as proteins. Dihalogenated pyridazinediones, for example, can be used for the site-selective modification of proteins. These reagents can react with the cysteine residues of a protein, forming stable covalent bonds. This strategy has been employed in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody that specifically targets cancer cells. The pyridazinedione linker can be designed to be cleavable under specific conditions, such as in the reducing environment of the cytoplasm, allowing for the targeted release of the drug. This approach has been used to rebridge disulfide bonds in antibodies, maintaining the structural integrity of the protein while introducing a payload.

Table of Compounds and their Biological Activities

| Compound Name/Derivative Class | Biological/Pharmacological Activity |

| 6-substituted-3(2H)-pyridazinone derivatives | Analgesic and Anti-inflammatory |

| Pyridazinone-based diarylurea derivatives | Antimicrobial (antibacterial and antifungal) and Anticancer |

| Pyridazine derivatives | Antitubercular |

| Synthesized pyridazinone derivatives | Anticonvulsant |

| Pyridazinone derivatives | Anticancer and Cytotoxic |

| Pyridazin-3-one | Nucleic Acid Interaction (Thymine analog in PNA) |

| Dihalogenated pyridazinediones | Bioconjugation (Protein modification) |

Site-Selective Protein and Antibody Modification

The ability to selectively modify proteins at specific sites is crucial for understanding their function and for the development of novel therapeutics and diagnostics. nih.govescholarship.org Pyridazinedione derivatives have been instrumental in this field, particularly in the context of disulfide bond re-bridging. ucl.ac.uk

Disulfide bonds, which are common structural motifs in proteins, can be selectively reduced to yield two free thiol groups. These thiols can then react with a pyridazinedione-based reagent to form a stable bridge, effectively re-linking the protein chain while introducing a new functional moiety. ucl.ac.uk This strategy has been successfully employed for the site-selective functionalization of various proteins, including antibodies. ucl.ac.uknih.gov

A significant application of this technology is in the creation of Antibody-Drug Conjugates (ADCs) . ucl.ac.ukhud.ac.ukrsc.org ADCs are a class of targeted therapies that combine the specificity of an antibody with the cytotoxic potency of a small-molecule drug. By using pyridazinedione-based linkers, researchers can attach a drug molecule to an antibody with a precise drug-to-antibody ratio (DAR), leading to more homogeneous and effective ADCs with improved therapeutic windows. ucl.ac.ukrsc.org Studies have shown that ADCs constructed using pyridazinedione linkers are stable in serum and exhibit potent and selective killing of cancer cells in both in vitro and in vivo models. ucl.ac.uk

Hydrogel Functionalization and Material Science Applications

Hydrogels, which are three-dimensional networks of hydrophilic polymers, are widely used in biomedical applications such as tissue engineering and drug delivery. proteostem.co.uknih.govresearchgate.net The properties of hydrogels can be precisely tuned by the choice of cross-linking chemistry. Pyridazinedione derivatives have emerged as novel cross-linking agents for hydrogel formation due to their reactivity with thiol-containing polymers. acs.orgacs.orgchemrxiv.orgnih.gov

By using pyridazinedione-based cross-linkers, the mechanical strength, swelling ratio, and rate of gelation of hydrogels can be controlled. proteostem.co.uknih.govacs.org Furthermore, the cross-linking can be designed to be reversible. The addition of thiols can induce the degradation of these hydrogels, providing a mechanism for creating responsive or dynamic materials. nih.govacs.org Research has demonstrated that hydrogels cross-linked with certain pyridazinedione derivatives can support the proliferation of human cells, highlighting their potential in tissue engineering applications. proteostem.co.uknih.gov This tunability and responsiveness make pyridazinedione-based hydrogels promising materials for advanced biomedical applications.

Green Chemistry Approaches in the Synthesis of Pyridazinedione Compounds

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating methods. core.ac.uknih.gov The application of microwave irradiation in the synthesis of pyridazinedione derivatives has demonstrated considerable improvements in efficiency. asianpubs.orgmdpi.comnih.gov

This technique utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This localized heating can overcome activation energy barriers more effectively than conventional oil baths, reducing the formation of side products and decomposition of thermally sensitive materials. core.ac.uk For instance, the synthesis of various pyridazinone and related heterocyclic derivatives has been achieved with remarkable speed and efficiency using microwave irradiation. asianpubs.orgnih.govmdpi.com In one study, novel 1-thiazolyl-pyridazinedione derivatives were prepared through a multicomponent synthesis under microwave irradiation, which served as an eco-friendly energy source, resulting in high yields and short reaction times. mdpi.comnih.gov Another report highlights the synthesis of pyridophenoxazinone derivatives where microwave heating drastically diminished the production of black polymeric residues, a common issue with conventional methods. core.ac.uk

The table below compares conventional and microwave-assisted synthesis for selected pyridazinedione-related compounds, illustrating the enhanced efficiency of the latter.

| Product | Reaction Conditions (Conventional) | Yield (Conventional) | Reaction Time (Conventional) | Reaction Conditions (Microwave) | Yield (Microwave) | Reaction Time (Microwave) | Reference |

| 2-Phenyl-10H-pyridazine (6,1-b) quinazoline-10-one | Condensation in methanol | Not specified | Not specified | Microwave irradiation (power not specified) | Not specified | 1-3 min | asianpubs.org |

| 5H-pyrido[2,3-a]phenoxazin-5-ones | Heating in ethanol | Low yields, significant byproducts | Several hours | 50 W power, 80°C | Very satisfactory yields | 30 min | core.ac.uk |

| 1-(1-hydroxynaphthalen-2-yl)-3-phenyl-propane-1,3-dione | Reaction with zinc chloride | Not specified | Not specified | Microwave irradiation | 91% | Not specified | nih.gov |

| N-methyl-1,4-dihydropyridines | Not applicable (new method) | Not applicable | Not applicable | 200 W power, 100°C | Good to excellent yields | 10-15 min | nih.gov |

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis Methods.

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution, health hazards, and the costs associated with solvent purchase, purification, and disposal. scielo.brresearchgate.net Solvent-free, or neat, reactions often lead to higher reaction rates due to increased reactant concentration and can simplify product work-up. researchgate.netopensciencepublications.com

The synthesis of pyridazinedione precursors and related heterocycles has been successfully achieved under solvent-free conditions, frequently in combination with other green techniques like microwave or ultrasound irradiation. researchgate.netresearchgate.net For example, an efficient Hantzsch synthesis of 1,4-dihydropyridines, a related N-heterocycle, was developed using p-toluenesulfonic acid in a solvent-free condition, resulting in excellent yields (80–96%) and short reaction times (5-20 min). researchgate.net Similarly, carbonaceous solid acid catalysts have been employed for the convenient and efficient synthesis of 1,4-dihydropyridine (B1200194) derivatives under solvent-free conditions, offering high yields and a recyclable catalyst. opensciencepublications.com The optimization of reaction conditions often reveals that solvent-free approaches are superior to those using various organic solvents or even water. scielo.bropensciencepublications.com

The following table showcases examples of solvent-free synthesis for pyridazinedione-related compounds.

| Product | Catalyst/Conditions | Yield | Reaction Time | Reference |

| Imidazo[1,2-a]pyridines | None, neat reaction at 60°C | 91% | Not specified | scielo.br |

| 1,4-Dihydropyridines | p-Toluenesulfonic acid | 80-96% | 5-20 min | researchgate.net |

| 1,4-Dihydropyridines | Ultrasound irradiation, no catalyst | 82-99% | Not specified | researchgate.net |

| Xanthenediones | Methanesulfonic acid, thermal heating | Nearly quantitative | Not specified | researchgate.net |

| 1,4-Dihydropyridines | Carbonaceous solid acid catalyst, 80°C | High yields | Not specified | opensciencepublications.com |

Table 2: Examples of Solvent-Free Synthesis of Heterocyclic Compounds.

Electrochemical Synthesis for Sustainable Production

Organic electrosynthesis represents a highly sustainable and green methodology, utilizing electricity—a traceless reagent—to drive oxidation and reduction reactions. researchgate.netnih.gov This approach can replace toxic and hazardous oxidizing or reducing agents, reduce energy consumption, and allow for the in-situ generation of unstable reagents. researchgate.net Electrochemical methods are well-suited for functional group interconversions and the formation of carbon-heteroatom bonds, making them attractive for synthesizing heterocyclic structures. researchgate.netrsc.org

The electrochemical synthesis of N-heterocycles, such as indazolin-3-ones and phthalazin-1,4-diones, which share structural similarities with pyridazinediones, has been demonstrated to be efficient and scalable. nih.gov For instance, a direct and sustainable electrochemical synthesis of N,N′-disubstituted 2-aryl indazolin-3-ones was achieved through an intramolecular anodic dehydrogenative N–N coupling reaction. nih.gov This method features mild reaction conditions, an easy experimental setup, and high atom economy, using inexpensive and sustainable graphite (B72142) electrodes. nih.gov While direct electrochemical synthesis of 4-Chloro-1,2-dihydropyridazine-3,6-dione is not extensively documented, the synthesis of its parent compound, maleic hydrazide, and its derivatives can be approached via electrochemical principles, potentially offering a greener alternative to traditional chemical routes that use reagents like hydrazine (B178648) hydrate (B1144303). researchgate.netgoogle.comgoogle.com

| Target Compound Class | Electrochemical Method | Key Advantages | Electrode Material | Reference |

| N-Arylpyridazinone | Not specified | Potential for selectivity, redox-umpolung | Not specified | researchgate.net |

| Aziridines, Pyrrolidines, Oxazolines | Azo-free alcohol amination | Mild, economical, avoids exotic reagents | Not specified | rsc.org |

| 1-Cyano-imidazo[1,5-a]pyridines | Cascade process using NH4SCN | NH4SCN acts as both electrolyte and CN source | Not specified | rsc.org |

| N,N′-Disubstituted indazolin-3-ones | Intramolecular anodic dehydrogenative N–N coupling | Mild conditions, high atom economy, scalable | Isostatic graphite | nih.gov |

Table 3: Overview of Electrochemical Synthesis for N-Heterocycles.

Waste Minimization and Atom Economy Considerations

A central goal of green chemistry is the minimization of waste. Atom economy is a key metric for evaluating the "greenness" of a synthetic route, measuring the efficiency with which atoms from the starting materials are incorporated into the final desired product. primescholars.comnih.gov An ideal reaction would have 100% atom economy, where all reactant atoms are found in the product, with no byproducts. primescholars.com

In the context of pyridazinedione synthesis, maximizing atom economy involves choosing reaction types that are inherently efficient, such as addition, cycloaddition, and multicomponent reactions (MCRs). nih.govresearchgate.net MCRs are particularly advantageous as they combine three or more reactants in a single step to form a product that contains most, if not all, of the atoms of the starting materials. nih.gov The synthesis of functionalized pyridazines via MCRs under pressure and ultrasonication exemplifies an atom-economic approach. researchgate.net

Waste minimization also extends beyond atom economy to include the reduction or elimination of solvents, catalysts, and purification agents. nih.gov The strategies discussed previously—microwave-assisted synthesis, solvent-free conditions, and electrochemical methods—all contribute to waste reduction. For example, using recyclable catalysts, as seen in some solvent-free syntheses, prevents the generation of spent catalyst waste. opensciencepublications.com Electrochemical methods inherently minimize waste by replacing stoichiometric chemical oxidants or reductants with electrons, with the only byproduct often being hydrogen gas at the cathode. nih.gov Similarly, peptide synthesis, which can involve pyridazinedione scaffolds, is an area where significant efforts are being made to reduce the large volumes of solvent and reagent waste typically generated. nih.govrsc.org By designing synthetic pathways for compounds like this compound that incorporate these principles, the chemical industry can move towards more sustainable and environmentally responsible manufacturing.

常见问题

Q. What are the optimal synthetic routes for preparing 4-Chloro-1,2-dihydropyridazine-3,6-dione, and how do reaction conditions influence yield and purity?

Answer: The compound can be synthesized via cyclocondensation of bromomaleic anhydride with hydrazine derivatives. Key steps include:

- Reagent Ratios : A 1:1 molar ratio of bromomaleic anhydride to hydrazine hydrate (e.g., 56.51 mmol bromomaleic anhydride and 56.51 mmol hydrazine hydrate) achieves 91% yield under reflux at 100°C for 12 hours .

- Solvent System : Aqueous acetic acid (40% v/v) enhances solubility and reaction homogeneity, reducing side products .

- Purification : Vacuum filtration and washing with water/ethyl acetate (1:2 ratio) yield >99% purity, as confirmed by NMR (δ 12.47 ppm for NH protons in DMSO-d6) .

Q. How can structural characterization of this compound be performed to resolve ambiguities in tautomeric forms?

Answer:

- X-ray Crystallography : Resolves the planar dihydropyridazine ring with Cl at position 4 and carbonyl groups at 3 and 5. The triclinic crystal system (space group P) with unit cell dimensions a = 5.83 Å, b = 5.78 Å, c = 7.31 Å confirms the absence of keto-enol tautomerism .

- NMR Spectroscopy : Distinct ¹H signals at δ 7.62 ppm (C4-Cl resonance) and ¹³C signals at 155.2 ppm (C=O) differentiate it from analogs like 4-bromo derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of substituents at position 4 influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Electronic Effects : The electron-withdrawing Cl group at position 4 increases electrophilicity, facilitating nucleophilic attack at C4. For example, Cl can be replaced by amines or thiols under mild conditions (room temperature, DMF) .

- Steric Effects : Bulky substituents (e.g., phenyl groups) reduce reactivity due to steric hindrance. Comparative studies show 4-Cl derivatives exhibit 30% higher reaction rates than 4-phenyl analogs in SNAr reactions .

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., plant growth inhibition vs. anti-cytokine effects)?

Answer:

- Dose-Response Studies : Maleic hydrazide (a structural analog) shows dual activity: growth inhibition at >1 mM (via pyrimidine analog interference) and anti-cytokine effects at <100 μM (via NF-κB pathway modulation) .

- Assay Design : Use Arabidopsis thaliana root elongation assays for growth inhibition and IL-6 ELISA for cytokine suppression to isolate mechanisms .

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Answer:

- DFT Calculations : Predict electrophilic Fukui indices to identify reactive sites. For example, C4 (Cl) and C6 (C=O) are hotspots for functionalization .

- Molecular Docking : Screen derivatives against targets like COX-2 or cytokinin receptors. Chlorophenyl substitutions at C3 improve binding affinity by 20% compared to unsubstituted analogs .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

Answer:

- Chiral Auxiliaries : Use Mitsunobu reactions with D-(+)-galactose derivatives to achieve >90% enantiomeric excess. Triphenylphosphine and diethyl azodicarboxylate are critical for stereochemical control .

- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane gradients) to separate diastereomers, as demonstrated for 1-benzyl-5-bromo derivatives .

Methodological Notes

Q. How to troubleshoot low yields in hydrazine-mediated cyclization reactions?

Answer:

Q. What spectroscopic techniques are most reliable for monitoring degradation pathways in aqueous solutions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。